(2Z)-3-(3-bromo-4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE is an organic compound that belongs to the class of piperidino propenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and piperidine.
Reaction: The aldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE:
(Z)-3-(4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE: Lacks the bromine atom, which may affect its reactivity and applications.
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE: Contains a morpholine ring instead of a piperidine ring, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom and the piperidine ring in (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C15H18BrNO2 |
---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-7-5-12(11-13(14)16)6-8-15(18)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3/b8-6- |
InChI Key |
YYJAFYFLUULLQE-VURMDHGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCCCC2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)Br |
Origin of Product |
United States |
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